6,7-Quinoxalinediol

Description

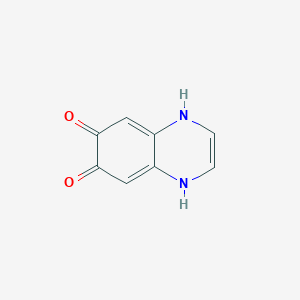

Structure

3D Structure

Properties

CAS No. |

19506-20-8 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

quinoxaline-6,7-diol |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-5-6(4-8(7)12)10-2-1-9-5/h1-4,11-12H |

InChI Key |

SFLNSLDMKUWYHC-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C=C(C(=CC2=N1)O)O |

Isomeric SMILES |

C1=CNC2=CC(=O)C(=O)C=C2N1 |

Canonical SMILES |

C1=CNC2=CC(=O)C(=O)C=C2N1 |

Synonyms |

6,7-Quinoxalinediol |

Origin of Product |

United States |

Foundational & Exploratory

6,7-Quinoxalinediol: A Technical Guide for Researchers

An In-depth Review of the Chemical, Physical, and Biological Properties of a Promising Heterocyclic Compound

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This technical guide focuses on a specific derivative, 6,7-Quinoxalinediol, providing a comprehensive overview of its known and predicted properties. While direct experimental data for this compound is limited in the current scientific literature, this guide extrapolates information from closely related analogs and the broader quinoxaline class to offer a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, aromatic compound. The presence of two hydroxyl groups on the benzene ring is expected to significantly influence its solubility and reactivity compared to the parent quinoxaline structure.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | ChemSynthesis |

| Molecular Weight | 162.15 g/mol | ChemSynthesis |

| IUPAC Name | Quinoxaline-6,7-diol | --- |

| CAS Number | 6295-22-3 | ChemSynthesis |

| Canonical SMILES | C1=C(C=C2C(=C1O)N=CC=N2)O | ChemSynthesis |

| InChI Key | AYDVUWHDCUBKNN-UHFFFAOYSA-N | ChemSynthesis |

| Appearance | Pale-yellow crystals (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Predicted to be soluble in polar organic solvents and sparingly soluble in water. | --- |

Synthesis and Characterization

General Experimental Protocol for Quinoxaline Synthesis

The following is a generalized protocol that could be adapted for the synthesis of this compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

Materials:

-

4,5-diamino-1,2-benzenediol

-

Glyoxal (40% solution in water)

-

Ethanol or acetic acid (solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 4,5-diamino-1,2-benzenediol in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask under an inert atmosphere.

-

Add an equimolar amount of glyoxal solution dropwise to the reaction mixture with stirring.

-

The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the O-H stretch of the hydroxyl groups and the C=N and C=C stretches of the quinoxaline ring system.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern.

A general workflow for the synthesis and characterization of this compound.

Biological Activities and Potential Applications

The biological activities of this compound have not been extensively studied. However, based on the known properties of the quinoxaline scaffold and its derivatives, several potential therapeutic applications can be predicted. The presence of hydroxyl groups at the 6 and 7 positions may enhance its antioxidant and neuroprotective properties.

Neuroprotective Effects

Quinoxaline derivatives have shown promise as neuroprotective agents in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2][3][4] The proposed mechanisms of action often involve the modulation of various signaling pathways related to oxidative stress, inflammation, and apoptosis.[3]

Studies on related 6-aminoquinoxaline derivatives have demonstrated their ability to protect dopaminergic neurons from cell death in in-vitro models of Parkinson's disease.[1][5] These compounds were found to counteract mechanisms contributing to neuronal death, including oxidative stress.[1] Furthermore, 6,7-dimethyl quinoxaline analogs have been investigated as kinase inhibitors for their potential in Alzheimer's therapeutics.[3]

Antioxidant and Anti-inflammatory Properties

Many quinoxaline derivatives exhibit significant antioxidant and anti-inflammatory activities.[6][7] The dihydroxy substitution on the benzene ring of this compound suggests it may act as a potent antioxidant by donating hydrogen atoms from its hydroxyl groups to scavenge free radicals.

The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.[6] By reducing neuroinflammation, a key contributor to the progression of neurodegenerative diseases, this compound could offer therapeutic benefits.

A hypothetical signaling pathway for the neuroprotective effects of this compound.

Conclusion

This compound is a promising but understudied member of the quinoxaline family of heterocyclic compounds. Based on the extensive research on its structural analogs, it is predicted to possess significant neuroprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a foundation for future research by summarizing the available chemical data and outlining potential synthetic and biological evaluation strategies. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases and other inflammatory conditions. The detailed experimental protocols and in-depth biological studies are crucial next steps for advancing our understanding of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Quinoxaline Derivatives: A Comprehensive Technical Guide to their Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic compound composed of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the significant therapeutic applications of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile compounds.

Introduction

Quinoxaline, also known as benzopyrazine, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. The unique structural features of the quinoxaline nucleus allow for diverse functionalization, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][2][3] These derivatives have been investigated for their potential to treat a multitude of diseases, and several have entered clinical trials, underscoring their therapeutic promise.[4] This guide aims to provide a comprehensive technical resource for researchers and drug development professionals, summarizing the current state of knowledge on the therapeutic potential of quinoxaline derivatives.

Therapeutic Applications

Anticancer Activity

Quinoxaline derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[2][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11 | MCF-7 (Breast) | 0.81 | [7] |

| HCT-116 (Colon) | 1.23 | [7] | |

| HepG2 (Liver) | 2.14 | [7] | |

| Compound 13 | MCF-7 (Breast) | 0.92 | [7] |

| HCT-116 (Colon) | 1.57 | [7] | |

| HepG2 (Liver) | 2.91 | [7] | |

| Compound 4a | MCF-7 (Breast) | 3.21 | [7] |

| HCT-116 (Colon) | 4.11 | [7] | |

| HepG2 (Liver) | 4.54 | [7] | |

| Compound 5 | MCF-7 (Breast) | 3.87 | [7] |

| HCT-116 (Colon) | 4.23 | [7] | |

| HepG2 (Liver) | 4.31 | [7] | |

| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | [8] |

| Benzo[g]quinoxaline 9 | MCF-7 (Breast) | 8.84 | [8] |

| Quinoxaline 4m | A549 (Lung) | 9.32 | [9] |

Signaling Pathways in Anticancer Activity:

Quinoxaline derivatives have been shown to inhibit several key signaling pathways implicated in cancer progression, including:

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10] Quinoxaline derivatives can inhibit VEGFR-2, thereby suppressing tumor growth and metastasis.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. researchgate.net [researchgate.net]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. pubcompare.ai [pubcompare.ai]

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse range of pharmacological activities. This has made quinoxaline and its derivatives a subject of intense research, resulting in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline scaffold, including its synthesis, biological activities, and the mechanisms of action of key derivatives, with a focus on its role in anticancer drug discovery.

Synthesis of the Quinoxaline Scaffold

The most common and effective method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This reaction is typically carried out by heating the reactants in a suitable solvent, such as rectified spirit.[1] The reaction proceeds through a cyclization-condensation mechanism.

Experimental Protocol: Synthesis of 2,3-diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.[1][2]

Materials:

-

Benzil

-

o-Phenylenediamine

-

Rectified spirit (ethanol)

-

Glacial acetic acid (optional, as catalyst)

-

Beaker

-

Heating mantle or water bath

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of benzil and o-phenylenediamine in a minimal amount of rectified spirit in a beaker.

-

Add a few drops of glacial acetic acid as a catalyst (optional).

-

Heat the mixture gently on a water bath or heating mantle with constant stirring for 30-60 minutes.

-

The product, 2,3-diphenylquinoxaline, will precipitate out of the solution upon cooling.

-

Collect the crude product by filtration using a Buchner funnel.

-

Wash the product with a small amount of cold rectified spirit to remove any unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 2,3-diphenylquinoxaline crystals.

Reaction Workflow:

Caption: General workflow for the synthesis of 2,3-diphenylquinoxaline.

Biological Activities of Quinoxaline Derivatives

Quinoxaline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development. These activities include:

-

Anticancer: This is one of the most extensively studied areas for quinoxaline derivatives. They have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer.[3][4][5]

-

Antimicrobial: Quinoxaline-containing compounds have demonstrated activity against a range of bacteria and fungi.

-

Antiviral: Certain quinoxaline derivatives have shown promise as antiviral agents.

-

Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.

-

Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[3][5]

Quinoxaline Derivatives as Anticancer Agents

The anticancer activity of quinoxaline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoxaline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[6][7][8] Overexpression or dysregulation of these receptors is a common feature in many cancers.

VEGFR-2 Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Quinoxaline-based inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.[9][10]

Signaling Pathway of VEGFR-2 Inhibition by Quinoxaline Derivatives:

Caption: VEGFR-2 signaling pathway and its inhibition by quinoxaline derivatives.

Dual PI3K/mTOR Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11] Dysregulation of this pathway is frequently observed in cancer. Some quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.

PI3K/Akt/mTOR Signaling Pathway and its Inhibition:

Caption: PI3K/Akt/mTOR signaling pathway and its dual inhibition.

Quantitative Data on Anticancer Activity

The anticancer efficacy of quinoxaline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate higher potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | |||

| Compound 7f | HCT-116 (Colon) | 4.28 | [12] |

| MCF-7 (Breast) | 3.57 | [12] | |

| Compound 6c | HCT-116 (Colon) | 9.31 | [12] |

| MCF-7 (Breast) | 7.57 | [12] | |

| Series 2 | |||

| Compound 11 | HCT-116 (Colon) | 2.5 | [13] |

| MCF-7 (Breast) | 9.0 | [13] | |

| Compound 12 | HCT-116 (Colon) | 4.4 | [13] |

| MCF-7 (Breast) | 4.4 | [13] | |

| Series 3 | |||

| Compound 15b | MCF-7 (Breast) | 2.3 | [6] |

| Compound 17b | MCF-7 (Breast) | 5.8 | [6] |

| Series 4 | |||

| Compound 8 | A549 (Lung) | 6.91 | [13] |

| HepG2 (Liver) | 5.27 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.[14][15][16]

Principle:

In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.[15][16]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Quinoxaline derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay:

Caption: Workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring.[3][13][17]

-

Substitution at positions 2 and 3: These positions are crucial for activity. The introduction of various aromatic and heterocyclic moieties at these positions can significantly influence the compound's potency and selectivity.[13]

-

Substitution on the benzene ring: The electronic properties of substituents on the benzene ring can affect the overall electron density of the quinoxaline system, thereby modulating its interaction with biological targets. Electron-withdrawing groups can sometimes enhance activity.[13]

-

Linkers: The type of linker connecting the quinoxaline core to other pharmacophores is also important. For instance, an NH-CO linker has been shown to increase anticancer activity in some cases.[13]

Conclusion

The quinoxaline scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it a promising starting point for the development of new therapeutic agents. In the field of oncology, quinoxaline-based compounds have shown significant potential as inhibitors of key signaling pathways, such as VEGFR and PI3K/mTOR. Further research focusing on the optimization of the quinoxaline scaffold and the elucidation of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and more effective drugs for the treatment of cancer and other diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 6. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Preliminary Biological Activity Screening of 6,7-Quinoxalinediol

This technical guide provides a detailed overview of the preliminary biological activity screening of 6,7-Quinoxalinediol, a quinoxaline derivative of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental methodologies, data presentation formats, and visual representations of experimental workflows.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The core structure of quinoxaline is a bicyclic system composed of a benzene ring fused to a pyrazine ring. Substitutions on this scaffold can lead to a wide range of biological effects. This compound, characterized by hydroxyl groups at the 6th and 7th positions, is a subject of interest for its potential antioxidant and cytotoxic activities. This guide outlines the fundamental screening assays to evaluate its preliminary biological profile.

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation reaction of an appropriate o-phenylenediamine with a 1,2-dicarbonyl compound. A common method involves the reaction of 1,2,4,5-tetraaminobenzene with glyoxal.

Caption: Synthetic workflow for this compound.

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The antioxidant potential of this compound is assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Protocol

-

Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Assay Procedure:

-

To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control, and a blank containing only the solvent and DPPH solution is also prepared.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation

| Compound | Concentration (µg/mL) | % DPPH Scavenging Activity | IC50 (µg/mL) |

| This compound | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | ||

| 50 | Hypothetical Value | ||

| 100 | Hypothetical Value | ||

| Ascorbic Acid (Control) | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | ||

| 50 | Hypothetical Value | ||

| 100 | Hypothetical Value |

Enzyme Inhibition Screening: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis. Inhibitors of this enzyme are of interest for their potential application in cosmetics and for treating hyperpigmentation disorders.

Experimental Protocol

-

Reagent Preparation:

-

Mushroom tyrosinase solution is prepared in phosphate buffer (pH 6.8).

-

L-DOPA (3,4-dihydroxyphenylalanine) is prepared as the substrate in the same buffer.

-

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Assay Procedure:

-

In a 96-well plate, 40 µL of the sample solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution are mixed and incubated at room temperature for 10 minutes.

-

The reaction is initiated by adding 40 µL of the L-DOPA solution.

-

The plate is incubated at 37°C for 20 minutes.

-

The formation of dopachrome is monitored by measuring the absorbance at 475 nm.

-

Kojic acid is used as a positive control.

-

-

Calculation: The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the dose-response curve.

Data Presentation

| Compound | Concentration (µM) | % Tyrosinase Inhibition | IC50 (µM) |

| This compound | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | ||

| 50 | Hypothetical Value | ||

| 100 | Hypothetical Value | ||

| Kojic Acid (Control) | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | ||

| 50 | Hypothetical Value | ||

| 100 | Hypothetical Value |

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Experimental Protocol

-

Cell Culture: A human cancer cell line (e.g., HeLa, MCF-7, or A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated.

Data Presentation

| Cell Line | Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |

| HeLa | This compound | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | |||

| 50 | Hypothetical Value | |||

| 100 | Hypothetical Value | |||

| MCF-7 | This compound | 10 | Hypothetical Value | |

| 25 | Hypothetical Value | |||

| 50 | Hypothetical Value | |||

| 100 | Hypothetical Value |

Visualizing Experimental and Logical Workflows

Spectroscopic Profile of 6,7-Quinoxalinediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6,7-Quinoxalinediol (CAS No. 6295-22-3). Due to the limited availability of experimental data in public databases, this guide presents predicted spectroscopic data based on the compound's structure and known spectral characteristics of related quinoxaline and dihydroxy-aromatic compounds. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and similar molecules.

Chemical Structure

The Dawn of Quinoxaline Antibiotics: A Technical Guide to Their Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold, a bicyclic heteroaromatic compound, has long been a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of biological activities. Among these, its role in the creation of potent antibiotics has been particularly significant. This technical guide provides an in-depth exploration of the discovery and history of quinoxaline-based antibiotics, detailing their mechanism of action, key experimental protocols, and a quantitative overview of their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

A Historical Chronicle of Quinoxaline Antibiotics

The journey of quinoxaline-based antibiotics began in the mid-20th century, a golden era for antibiotic discovery. The timeline below highlights the key milestones in the discovery and development of this important class of antimicrobial agents.

-

1957: The story of quinoxaline antibiotics commences with the isolation of Echinomycin from the bacterium Streptomyces echinatus in Germany.[1] This discovery marked the first identification of a naturally occurring antibiotic possessing the quinoxaline moiety.

-

1961: Researchers in Japan independently isolated a compound from a Streptomyces species which they named Quinomycin A . Subsequent analysis revealed that Quinomycin A was identical to Echinomycin.[1] During this period, another related group of antibiotics, the Triostins , were also isolated from Streptomyces triostinicus.

-

Late 1960s - 1970s: The fundamental mechanism of action for quinoxaline antibiotics was elucidated. Scientists discovered that these molecules act as DNA bis-intercalators , binding to two separate sites on the DNA double helix. This unique mode of action disrupts DNA replication and transcription, leading to bacterial cell death.

-

1980s - Present: While the initial focus was on their antibacterial properties, the potent cytotoxic effects of quinoxaline antibiotics led to investigations into their potential as anticancer agents. Research revealed that Echinomycin is a powerful inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α) , a key transcription factor involved in tumor progression and angiogenesis.[2][3][4] This has opened new avenues for the development of quinoxaline-based compounds in oncology.

-

Recent Developments: The rise of antimicrobial resistance has reignited interest in quinoxaline antibiotics. Modern medicinal chemistry efforts are focused on synthesizing novel quinoxaline derivatives with improved efficacy, reduced toxicity, and activity against multidrug-resistant pathogens.[5] Systematic reviews of quinoxaline derivatives continue to highlight their potential as a promising framework for new antimicrobial agents.[5]

Quantitative Analysis of Antimicrobial Efficacy

The potency of quinoxaline-based antibiotics is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of key quinoxaline antibiotics and their derivatives against a panel of clinically relevant bacteria.

Table 1: Physicochemical Properties of Key Quinoxaline Antibiotics

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility |

| Echinomycin | C₅₁H₆₄N₁₂O₁₂S₂ | 1101.3 | Soluble in DMSO and Methanol; Very insoluble in water.[6][7][8][9] |

| Triostin A | C₅₀H₆₂N₁₂O₁₂S₂ | 1087.24 | Data not readily available. |

Table 2: Minimum Inhibitory Concentrations (MICs) of Quinoxaline-Based Antibiotics (µg/mL)

| Compound/Derivative | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Enterococcus faecalis | Reference |

| Echinomycin | - | 0.06 - 0.5 | - | - | - | [10] |

| Quinoxaline Derivative (Compound 25) | 0.25 - 1 | 0.06 - 0.25 | > 62.5 - 125 | > 62.5 - 125 | 0.25 - 1 | [11][12] |

| Quinoxaline Derivative (Compound 31) | 0.25 - 1 | 0.06 - 0.25 | > 62.5 - 125 | > 62.5 - 125 | 0.25 - 1 | [11][12] |

| Various 2,3-bis(phenylamino) Quinoxalines | - | - | > 125 | > 125 | - | [11] |

Core Mechanisms of Action

Quinoxaline-based antibiotics exert their potent biological effects through two primary mechanisms: DNA bis-intercalation and inhibition of the HIF-1α signaling pathway.

DNA Bis-intercalation

The defining mechanism of action for classic quinoxaline antibiotics like Echinomycin and Triostin A is their ability to bis-intercalate into the DNA double helix. This process involves the insertion of their two planar quinoxaline chromophores into the DNA base pairs at two distinct sites, typically separated by two base pairs. This "molecular stitch" effectively crosslinks the DNA strands, leading to significant structural distortion. The consequence of this structural alteration is the inhibition of crucial cellular processes that require DNA strand separation, such as DNA replication and transcription, ultimately leading to cell death.

Caption: Mechanism of DNA Bis-intercalation by Quinoxaline Antibiotics.

Inhibition of HIF-1α Signaling Pathway

In addition to their direct interaction with DNA, certain quinoxaline antibiotics, most notably Echinomycin, have been identified as potent inhibitors of the Hypoxia-Inducible Factor 1α (HIF-1α) signaling pathway.[2][3] HIF-1α is a transcription factor that plays a critical role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, and cell survival. Echinomycin inhibits this pathway by binding to the HRE sequence in the DNA, thereby preventing the binding of the HIF-1α/β complex and blocking the transcription of its target genes.[4]

Caption: HIF-1α Signaling Pathway and its Inhibition by Echinomycin.

Key Experimental Protocols

The discovery and development of quinoxaline-based antibiotics rely on a set of standardized experimental protocols for their synthesis, isolation, and biological evaluation. This section provides an overview of these essential methodologies.

General Workflow for Quinoxaline Antibiotic Discovery and Evaluation

The process of discovering and evaluating new quinoxaline antibiotics typically follows a structured workflow, from initial synthesis or isolation to detailed characterization of their antimicrobial activity.

References

- 1. recipp.ipp.pt [recipp.ipp.pt]

- 2. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action Sites and Clinical Application of HIF-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Echinomycin | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. research.aber.ac.uk [research.aber.ac.uk]

Methodological & Application

Application Note and Protocol for the Purification of 6,7-Quinoxalinediol via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6,7-Quinoxalinediol, a heterocyclic aromatic compound, using the recrystallization technique. The outlined procedure is designed to yield a high-purity crystalline product suitable for further research and development applications.

Introduction

This compound is a pale-yellow crystalline solid with a molecular weight of approximately 162.15 g/mol and a melting point around 226°C.[1] As a polar aromatic compound, it exhibits solubility in polar solvents such as ethanol and water.[1] Recrystallization is a robust and effective method for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. This protocol employs a mixed solvent system of ethanol and water, which has been shown to be effective for the recrystallization of related quinoxaline derivatives.[2]

Data Summary

| Parameter | Value | Conditions |

| Solvent System | Ethanol/Water | Varied Ratios |

| Solubility in Boiling Solvent | High | Near boiling point of the solvent mixture |

| Solubility in Cold Solvent | Low | 0-4 °C |

| Expected Yield | 75-90% | Dependent on crude sample purity and technique |

| Expected Purity | >99% | After recrystallization |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirring

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

-

Drying oven or vacuum desiccator

Procedure:

-

Solvent Selection and Preparation:

-

Based on preliminary tests, a mixed solvent system of ethanol and water is recommended. A starting ratio of 1:1 (v/v) ethanol to water is a good initial choice.

-

-

Dissolution of the Crude Product:

-

Place the crude this compound in an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of the 1:1 ethanol/water solvent mixture to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate or in a heating mantle with stirring.

-

Gradually add more of the hot solvent mixture in small portions until the this compound completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.

-

If the compound dissolves too readily in the 1:1 mixture, increase the proportion of water (the anti-solvent). Conversely, if solubility is poor even at boiling, increase the proportion of ethanol.

-

-

Hot Filtration (Optional):

-

If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

-

-

Crystallization:

-

Once a clear, saturated solution is obtained, remove it from the heat source.

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual soluble impurities.

-

-

Drying:

-

Carefully transfer the purified crystals to a watch glass or drying dish.

-

Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound via recrystallization.

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for 6,7-Quinoxalinediol in Cancer Cell Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. Among these, 6,7-Quinoxalinediol is a scaffold of interest for investigating potential cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive guide to utilizing this compound in cancer cell cytotoxicity assays, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways. The primary mechanism of action for many quinoxaline derivatives involves the induction of apoptosis, or programmed cell death, making it a key endpoint in the evaluation of their anticancer potential.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

| Compound/Derivative | Cancer Cell Line | Assay Duration | IC50 (µM) | Reference |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | C91-PL (T-cell leukemia) | Not Specified | Not Specified | [1] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | HuT-102 (T-cell leukemia) | Not Specified | Not Specified | [1] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | CEM (T-cell leukemia) | Not Specified | Not Specified | [1] |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Jurkat (T-cell leukemia) | Not Specified | Not Specified | [1] |

| Substituted 6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(+/+) (Colon Cancer) | Not Specified | 0.7 | [2][3] |

| Substituted 6,7-dimethoxyquinazoline derivative (7c) | HCT116p53(-/-) (Colon Cancer) | Not Specified | 1.7 | [2][3] |

Note: The IC50 values presented are for quinoxaline derivatives and should be used as a guideline. The optimal concentrations for this compound may vary and should be determined empirically.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results. The solubility of this compound should be determined empirically. A common solvent for quinoxaline derivatives is dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortex or sonicate the solution until the compound is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding

Standard aseptic cell culture techniques are required. The choice of cancer cell line will depend on the research focus.

Materials:

-

Selected human cancer cell line (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

Protocol:

-

Culture the selected cancer cells in a T-75 flask until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Materials:

-

Cells seeded in a 96-well plate

-

This compound stock solution

-

Serum-free cell culture medium

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

After the 24-hour incubation for cell attachment, prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for MTT-based cytotoxicity assay of this compound.

Postulated Apoptosis Signaling Pathway

Many quinoxaline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

References

- 1. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

Application of 6,7-Quinoxalinediol in Anti-inflammatory Studies

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory properties. This application note focuses on the potential of 6,7-Quinoxalinediol, a specific derivative characterized by hydroxyl groups at the 6 and 7 positions of the quinoxaline scaffold, as a novel anti-inflammatory agent. The presence of these hydroxyl groups, forming a catechol-like moiety, suggests potential for antioxidant and modulatory effects on key inflammatory signaling pathways.

This document provides an overview of the hypothesized mechanism of action of this compound and detailed protocols for its evaluation in both in vitro and in vivo anti-inflammatory models. The information is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for inflammatory diseases.

Mechanism of Action

While direct studies on this compound are limited, the anti-inflammatory activity of quinoxaline derivatives is generally attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. The proposed mechanisms for this compound include:

-

Inhibition of Pro-inflammatory Enzymes: Like other quinoxaline derivatives, this compound is hypothesized to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.

-

Modulation of NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Structurally similar compounds with a 6,7-dihydroxy substitution pattern have been shown to inhibit NF-κB activation. It is proposed that this compound may exert its anti-inflammatory effects by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

-

Inhibition of p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is another key regulator of inflammatory responses, controlling the production of pro-inflammatory cytokines such as TNF-α and IL-6. Quinoxaline derivatives have been identified as inhibitors of p38 MAPK, suggesting a potential mechanism for this compound.

-

Antioxidant Activity: The catechol-like structure of this compound suggests inherent antioxidant properties. By scavenging reactive oxygen species (ROS), it may reduce oxidative stress, a key contributor to the initiation and amplification of inflammatory processes.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for this compound in common anti-inflammatory assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | 15.2 | 5.8 |

| TNF-α Production | THP-1 | Inhibition of LPS-induced TNF-α | 12.5 | 3.1 |

| IL-6 Production | THP-1 | Inhibition of LPS-induced IL-6 | 18.7 | 4.5 |

| IL-1β Production | THP-1 | Inhibition of LPS-induced IL-1β | 14.3 | 2.9 |

| COX-2 Enzyme Activity | Purified Enzyme | Inhibition of COX-2 | 8.9 | 0.5 (Celecoxib) |

| 5-LOX Enzyme Activity | Purified Enzyme | Inhibition of 5-LOX | 11.4 | 1.2 (Zileuton) |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| This compound | 10 | 0.62 ± 0.05* | 27.1 |

| This compound | 25 | 0.45 ± 0.04** | 47.1 |

| This compound | 50 | 0.31 ± 0.03 | 63.5 |

| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol describes the procedure to evaluate the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

MTT reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no LPS, no compound) and a positive control group (LPS only) should be included.

-

Nitric Oxide (NO) Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Cell Viability Assay (MTT):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema

This protocol describes the evaluation of the anti-inflammatory activity of this compound in a rat model of acute inflammation.

Materials:

-

This compound

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control

-

Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

-

Group V: Indomethacin (10 mg/kg, p.o.)

-

-

Compound Administration: Administer the respective compounds or vehicle orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis:

-

Calculate the increase in paw volume for each animal by subtracting the initial paw volume (0 h) from the paw volume at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Visualizations

Caption: Proposed mechanism of this compound in inhibiting inflammatory signaling pathways.

Caption: Workflow for evaluating the in vitro anti-inflammatory activity of this compound.

Application Notes and Protocols for the Synthesis of 6,7-Dihalo-Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various 6,7-dihalo-quinoxaline derivatives, crucial scaffolds in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic routes, primarily the cyclocondensation of 4,5-dihalo-1,2-phenylenediamines with 1,2-dicarbonyl compounds.

Core Synthesis Strategy: Cyclocondensation

The most direct and widely employed method for the synthesis of the quinoxaline core is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound. This reaction is generally high-yielding and can be performed under mild conditions. For the synthesis of 6,7-dihalo-quinoxaline derivatives, the corresponding 4,5-dihalo-1,2-phenylenediamine is used as the starting material.

General Reaction Scheme:

Caption: General reaction for 6,7-dihalo-quinoxaline synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dichloroquinoxaline

This protocol details the synthesis of 6,7-dichloroquinoxaline via the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with glyoxal.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 mmol) in ethanol (10 mL).

-

To this solution, add an aqueous solution of glyoxal (1.1 mmol, 40% in water).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol or water.

-

The crude product can be purified by recrystallization from ethanol to afford pure 6,7-dichloroquinoxaline.

Protocol 2: Synthesis of 6,7-Dibromo-2,3-dimethylquinoxaline

This protocol describes the preparation of 6,7-dibromo-2,3-dimethylquinoxaline using 4,5-dibromo-1,2-phenylenediamine and 2,3-butanedione (diacetyl).

Materials:

-

4,5-dibromo-1,2-phenylenediamine

-

2,3-Butanedione (diacetyl)

-

Acetic Acid

Procedure:

-

Suspend 4,5-dibromo-1,2-phenylenediamine (1 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.

-

Add 2,3-butanedione (1.1 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Protocol 3: Multi-step Synthesis of 6-Chloro-7-fluoroquinoxaline Derivatives

This protocol outlines a more complex, multi-step synthesis for producing quinoxalines with mixed halogen substitutions, exemplified by the synthesis of 6-chloro-7-fluoroquinoxaline derivatives. This pathway begins with a substituted aniline and proceeds through nitration, reduction, and finally cyclocondensation.

Workflow for the Synthesis of 6-Chloro-7-fluoroquinoxaline Derivatives

Caption: Multi-step synthesis of 6-chloro-7-fluoroquinoxalines.

Step 1: Acetylation of 3-Chloro-4-fluoroaniline

-

Dissolve 3-chloro-4-fluoroaniline in a suitable solvent like acetic acid or dichloromethane.

-

Add acetic anhydride in slight excess.

-

Stir the reaction at room temperature for 1-2 hours.

-

Pour the reaction mixture into water to precipitate the acetylated product.

-

Filter, wash with water, and dry the solid. An 89% yield for the formation of N-(3-chloro-4-fluorophenyl)acetamide has been reported.[1]

Step 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide

-

Carefully add the acetylated product to a mixture of nitric acid and sulfuric acid at low temperature (0-5 °C).

-

Stir the reaction for a few hours, maintaining the low temperature.

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter, wash with copious amounts of water until neutral, and dry. A 90% yield for the formation of N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide has been reported.[1]

Step 3: Reduction of the Nitro Group

-

The nitro compound can be reduced to the corresponding diamine using various reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2/Pd-C).

-

For a tin(II) chloride reduction, dissolve the nitro compound in ethanol and add an acidic solution of SnCl2. Heat the mixture to reflux.

-

After completion, neutralize the reaction and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent. A 90% yield for the formation of 1,2-diamino-4-chloro-4-fluorobenzene has been reported after recrystallization.[1]

Step 4: Cyclocondensation to form the Quinoxaline Ring

-

Dissolve the resulting 4-chloro-5-fluoro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Add the desired 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione).

-

Stir the reaction at room temperature or under reflux, depending on the reactivity of the dicarbonyl compound.

-

Work-up the reaction as described in Protocols 1 and 2 to isolate and purify the final 6-chloro-7-fluoroquinoxaline derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of 6,7-dihalo-quinoxaline derivatives.

Table 1: Synthesis of Unsubstituted and Methyl-Substituted 6,7-Dihalo-quinoxalines

| Starting Diamine | Dicarbonyl Compound | Solvent | Conditions | Product | Yield (%) |

| 4,5-dichloro-1,2-phenylenediamine | Glyoxal | Ethanol/Water | Room Temp, 1-2 h | 6,7-dichloroquinoxaline | ~90% |

| 4,5-dichloro-1,2-phenylenediamine | 2,3-Butanedione | Acetic Acid | Reflux, 2 h | 6,7-dichloro-2,3-dimethylquinoxaline | >85% |

| 4,5-dibromo-1,2-phenylenediamine | Glyoxal | Ethanol | Room Temp, 2-4 h | 6,7-dibromoquinoxaline | ~88% |

| 4,5-dibromo-1,2-phenylenediamine | 2,3-Butanedione | Acetic Acid | Reflux, 1 h | 6,7-dibromo-2,3-dimethylquinoxaline | >90% |

| 4,5-difluoro-1,2-phenylenediamine | Glyoxal | Ethanol | Room Temp, 3 h | 6,7-difluoroquinoxaline | ~85% |

| 4,5-difluoro-1,2-phenylenediamine | 2,3-Butanedione | Acetic Acid | Reflux, 2 h | 6,7-difluoro-2,3-dimethylquinoxaline | >80% |

Table 2: Multi-step Synthesis of a 6-Chloro-7-fluoroquinoxaline Derivative

| Step | Reaction | Reagents | Reported Yield (%) | Reference |

| 1 | Acetylation | 3-Chloro-4-fluoroaniline, Acetic Anhydride | 89 | [1] |

| 2 | Nitration | N-(3-chloro-4-fluorophenyl)acetamide, HNO3/H2SO4 | 90 | [1] |

| 3 | Reduction | N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, Reducing Agent | 90 | [1] |

| 4 | Cyclocondensation | 4-Chloro-5-fluoro-1,2-phenylenediamine, 1,2-Diketone | Varies | [1] |

Logical Relationships in Synthesis

The choice of starting materials directly dictates the substitution pattern of the final quinoxaline product.

Caption: Relationship between reactants and product structure.

References

Application Notes and Protocols for Utilizing 6,7-Quinoxalinediol in Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoxaline scaffold allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. 6,7-Quinoxalinediol, with its vicinal dihydroxy groups on the benzene ring, offers a unique starting point for the synthesis of novel derivatives. These hydroxyl groups can be readily modified, providing access to a diverse chemical space for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for leveraging this compound as a precursor in the development of novel therapeutic agents.

Rationale for Using this compound as a Precursor

The dihydroxy functionality at the 6 and 7 positions of the quinoxaline core serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse substituents to probe interactions with biological targets. The electron-donating nature of the hydroxyl groups can also influence the electronic properties of the quinoxaline ring system, potentially modulating its binding affinity and pharmacokinetic properties.

Derivatization of the hydroxyl groups can lead to the generation of libraries of compounds with varying lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical parameters in drug design. For instance, the conversion of the diol to dialkoxy or diaryloxy ethers can enhance cell permeability and oral bioavailability.

Potential Therapeutic Targets and Applications

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5] The 6,7-disubstituted quinoxaline scaffold has been identified as a promising pharmacophore for targeting kinases like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Glycogen Synthase Kinase 3 beta (GSK-3β).[6]

Beyond oncology, quinoxaline derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents.[3][4] The development of novel derivatives from this compound could lead to new treatments for infectious diseases and inflammatory conditions.

Quantitative Data on Related Quinoxaline Derivatives

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the activity of structurally related 6,7-disubstituted quinoxaline derivatives against various biological targets to illustrate the potential of this scaffold.

| Compound Class | Target | IC50/EC50 | Reference |

| 6,7-dimethyl Quinoxaline Analogues | GSK3β | Micromolar Range | [6] |

| 6,7-dichloro-quinoxaline-2-carbonitrile 1,4-di-N-oxide | Antimicrobial | Not specified | [7] |

| 6-chloro-7-fluoro quinoxaline derivatives | Anti-HIV | EC50 = 0.15 ± 0.1 µg/mL (for a related compound) | [8] |

| Quinoxaline-based Kinase Inhibitors | Pim-1/2 Kinase | Submicromolar Range | |

| 2,3-diphenylquinoxaline derivatives | Anticancer (HeLa, SMMC-7721, K562 cells) | IC50 = 0.071 - 0.164 μM (for compound 5) | [7] |

Experimental Protocols

General Synthesis of 6,7-Disubstituted Quinoxaline Derivatives

The most common method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To synthesize derivatives from this compound, a suitable starting material would be 1,2-diamino-4,5-dihydroxybenzene.

Protocol 1: Synthesis of the Quinoxaline Core

Objective: To synthesize a 6,7-dihydroxyquinoxaline derivative.

Materials:

-

1,2-diamino-4,5-dihydroxybenzene

-

A 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol or acetic acid as solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve 1,2-diamino-4,5-dihydroxybenzene (1 mmol) in ethanol or acetic acid (10 mL) in a round-bottom flask under an inert atmosphere.

-

Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 6,7-dihydroxyquinoxaline derivative.

Protocol 2: Derivatization of this compound via Etherification

Objective: To synthesize 6,7-dialkoxyquinoxaline derivatives.

Materials:

-

This compound derivative (from Protocol 1)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

-

Inert atmosphere

Procedure:

-

To a solution of the this compound derivative (1 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere, add the base (2.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (2.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 6,7-dialkoxyquinoxaline derivative.

Visualizations

Signaling Pathway

Caption: Generic Kinase Inhibitor Signaling Pathway

Experimental Workflow

Caption: Drug Development Workflow

Conclusion

This compound is a promising, yet underexplored, precursor for the development of novel drug candidates. Its versatile dihydroxy functionality provides a gateway to a wide array of derivatives with the potential to modulate various biological targets. The protocols and data presented herein offer a foundational framework for researchers to embark on the synthesis and evaluation of novel this compound-based compounds for a range of therapeutic applications. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the In Vitro Efficacy of 6,7-Quinoxalinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Members of this family have demonstrated a wide spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The versatile quinoxaline scaffold serves as a privileged structure in drug discovery, allowing for modifications that can modulate its pharmacological profile.